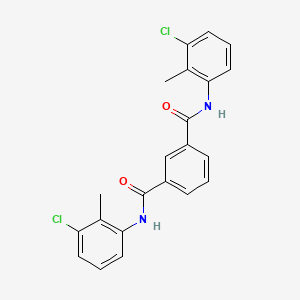

N,N'-bis(3-chloro-2-methylphenyl)isophthalamide

Description

N,N'-bis(3-chloro-2-methylphenyl)isophthalamide (C₂₂H₁₈Cl₂N₂O₂; MW: 413.307) is an isophthalamide derivative featuring two 3-chloro-2-methylphenyl substituents on the nitrogen atoms of the central isophthalic acid backbone .

Properties

IUPAC Name |

1-N,3-N-bis(3-chloro-2-methylphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N2O2/c1-13-17(23)8-4-10-19(13)25-21(27)15-6-3-7-16(12-15)22(28)26-20-11-5-9-18(24)14(20)2/h3-12H,1-2H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQQVFSVTCBANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-bis(3-chloro-2-methylphenyl)isophthalamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide an in-depth analysis of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two 3-chloro-2-methylphenyl groups attached to an isophthalamide backbone. This structural configuration may contribute to its biological properties, particularly its interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly through its interactions with key enzymes involved in cancer progression:

- Caspase-3 : This enzyme plays a crucial role in the apoptosis pathway. Inhibition or modulation of caspase-3 activity can lead to increased apoptosis in cancer cells, thereby reducing tumor growth.

- Topoisomerase II : This enzyme is essential for DNA replication and repair. Compounds that inhibit topoisomerase II can induce DNA damage in rapidly dividing cancer cells, leading to cell death.

In a study focused on the synthesis and biological evaluation of similar compounds, it was observed that derivatives with comparable structures exhibited significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds ranged from 0.14 µM to 0.38 µM, indicating potent activity against cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as caspase-3 and topoisomerase II, leading to enhanced apoptosis in cancer cells.

- Induction of Oxidative Stress : Similar compounds have been reported to increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxicity and apoptosis .

- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.

Case Studies

Several case studies have documented the effects of this compound on different cancer models:

- In Vivo Studies : In a mouse xenograft model using human prostate cancer cells (PC-3), treatment with the compound resulted in a tumor growth inhibition (TGI) rate of approximately 58.2%, demonstrating significant efficacy .

- Cell Line Studies : In vitro studies using various human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that this compound effectively reduced cell viability with GI50 values indicating potent anti-cancer activity .

Comparative Analysis

| Compound Name | IC50 (µM) | Mechanism of Action | Cancer Type |

|---|---|---|---|

| This compound | 0.14 - 0.38 | Caspase-3 & Topoisomerase II inhibition | Breast, Prostate |

| Similar Compound A | 0.15 | ROS induction | Lung |

| Similar Compound B | 0.20 | Cell cycle arrest | Colon |

Scientific Research Applications

Chemical Synthesis

N,N'-bis(3-chloro-2-methylphenyl)isophthalamide serves as a building block in organic synthesis. It is utilized in the creation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes which are essential in catalysis and material science.

The compound has been studied for its potential biological activities , including antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in cell proliferation, thus exhibiting anticancer effects.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Material Science

In material science, this compound is used as a precursor for synthesizing specialty chemicals and polymers. Its unique chemical structure contributes to the development of advanced materials with enhanced properties such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Synthesis | Used in the production of high-performance polymers. |

| Coatings | Acts as a component in protective coatings with improved durability. |

| Composite Materials | Enhances the mechanical properties of composites used in aerospace and automotive industries. |

Toxicological Evaluations

Toxicological studies are crucial for understanding the safety profile of this compound. Evaluations have shown that while it exhibits low acute toxicity, chronic exposure may lead to adverse effects, necessitating further research into its safety for industrial applications.

Table 3: Toxicological Data

| Endpoint | Result |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mild irritation observed |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

N,N’-Bis(2-mercaptoethyl)isophthalamide (NBMI)

- Structure : Substituted with 2-mercaptoethyl (-CH₂CH₂SH) groups.

- Key Properties : Acts as an antioxidant and heavy metal chelator, with high affinity for Hg²⁺, Pb²⁺, and Cd²⁺ .

- Applications : Currently in Phase 2a clinical trials for treating Parkinsonian syndromes and heavy metal detoxification.

- Contrast with Target Compound : The thiol (-SH) groups enable metal chelation, a property absent in the chloro-methylphenyl variant.

N,N’-Bis(3-hydroxyphenyl)isophthalamide

- Structure : Substituted with 3-hydroxyphenyl groups.

- Key Properties : Exhibits strong intermolecular interactions (O−H···O hydrogen bonds, π−π stacking) in crystal structures .

- Applications : Used in crystal engineering and materials science for self-assembling polymers.

- Contrast with Target Compound : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, unlike the hydrophobic chloro-methylphenyl substituents.

N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide

- Structure : Features bulky tetramethylpiperidyl groups.

- Key Properties : Stabilizes polymers against UV degradation due to steric hindrance and radical scavenging .

- Applications : Light stabilizer in plastics and coatings.

- Contrast with Target Compound : The piperidyl groups enable stabilization via steric effects, whereas chloro-methylphenyl groups may contribute to aromatic stacking in polymers.

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol)

- Structure : Contains dihydroxypropyl and triiodinated aromatic rings.

- Key Properties : Radiopaque due to iodine atoms; hydrophilic dihydroxypropyl groups enhance solubility .

- Applications: Non-ionic contrast agent in medical imaging.

- Contrast with Target Compound: Iodination and hydrophilic substituents are critical for imaging applications, unlike the non-iodinated, hydrophobic target compound.

Structural and Functional Comparison Table

Q & A

Q. What are the optimized synthetic routes and purification strategies for N,N'-bis(3-chloro-2-methylphenyl)isophthalamide?

A common approach involves reacting isophthaloyl chloride with substituted aniline derivatives under controlled conditions. For example, in related isophthalamide syntheses (e.g., NBMI), 2-aminoethylthiol hydrochloride is reacted with isophthaloyl chloride in chloroform, using triethylamine as a base to neutralize HCl byproducts . Precipitation is induced by acid addition, followed by recrystallization in ethanol for purification. Yield optimization (e.g., ~70% in NBMI synthesis) and purity validation via LC-MS/MS (retention time: 9.81 min, C18 column, methanol/formic acid gradient) are critical . Adapting this method for the target compound would require substituting 2-aminoethylthiol with 3-chloro-2-methylaniline.

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Single-crystal X-ray diffraction : Resolves molecular conformation and crystal packing, as demonstrated for N,N’-bis(3-hydroxyphenyl)isophthalamide, which exhibited hydrogen-bonded networks and π-π stacking .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation.

- Mass spectrometry (LC-MS/MS) : Validates molecular weight and detects impurities (e.g., unreacted precursors) .

- Elemental analysis : Ensures stoichiometric consistency of C, H, N, and Cl .

Advanced Research Questions

Q. How does this compound interact with heavy metals, and what methodological frameworks are used to study its chelation efficacy?

Lipophilic isophthalamide derivatives (e.g., NBMI) exhibit strong metal-binding via thiol or amide groups. For mercury chelation, in vitro models (e.g., human kidney cells) are treated with the compound and exposed to Hg, followed by ICP-MS or cold vapor atomic fluorescence spectroscopy to quantify residual metal levels . Dose-response studies (e.g., 0.1–10 µM NBMI) assess binding efficiency, while competitive assays with EDTA or glutathione evaluate selectivity . Adapting these methods requires optimizing solubility (e.g., DMSO carriers) and validating non-toxic dosages in target cell lines.

Q. What role does this compound play in polymer science, particularly in thermostable material design?

Isophthalamide derivatives are incorporated into polymers for enhanced thermal stability. For example, poly[N,N′-(1,3-phenylene)isophthalamide] blended with phthalide derivatives achieves glass transition temperatures >250°C, validated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . To test the target compound, copolymerization with diamine monomers (e.g., via interfacial polycondensation) and subsequent laser 3D printing trials can assess mechanical resilience and thermal degradation thresholds .

Q. How can researchers resolve contradictions in crystallographic data or functional efficacy across studies?

Discrepancies in crystal packing (e.g., hydrogen-bonding motifs) may arise from solvent polarity or crystallization conditions. For N,N’-bis(3-hydroxyphenyl)isophthalamide, varying solvent systems (DMF vs. ethanol) produced distinct polymorphs, resolved via Hirshfeld surface analysis and computational modeling (e.g., DFT) . Similarly, conflicting chelation efficacy data require meta-analyses of experimental parameters (e.g., pH, ionic strength) and standardized assays (e.g., fixed incubation times) to isolate variables .

Methodological Considerations

- Toxicity screening : Use MTT assays in non-cancerous cell lines (e.g., HK-2 kidney cells) to establish safe working concentrations .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to metal ions or biological targets, guiding experimental design .

- Data reproducibility : Cross-validate results with orthogonal techniques (e.g., X-ray crystallography + NMR) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.